molecular formula C19H27F3N4O B6907394 N-(1-phenylpiperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide

N-(1-phenylpiperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide

Cat. No.: B6907394
M. Wt: 384.4 g/mol
InChI Key: ZHBADBUFWMTPRU-UHFFFAOYSA-N
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Description

N-(1-phenylpiperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a piperidine ring, a diazepane ring, and a trifluoroethyl group

Properties

IUPAC Name

N-(1-phenylpiperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N4O/c20-19(21,22)15-24-9-4-10-26(14-13-24)18(27)23-16-7-11-25(12-8-16)17-5-2-1-3-6-17/h1-3,5-6,16H,4,7-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBADBUFWMTPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2CCN(CC2)C3=CC=CC=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylpiperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpiperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

N-(1-phenylpiperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenylpiperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenylpiperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide: is similar to other compounds that feature piperidine and diazepane rings, such as:

Uniqueness

The presence of the trifluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to similar compounds.

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